molecular formula C16H20N2O2 B14809010 N'-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]-2-phenylacetohydrazide

N'-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]-2-phenylacetohydrazide

Cat. No.: B14809010
M. Wt: 272.34 g/mol
InChI Key: DUGOTOLLAQSTLE-GHRIWEEISA-N
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Description

N’-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylacetohydrazide is a chemical compound with the molecular formula C15H24N2O2 It is known for its unique structure, which includes a cyclohexylidene ring and a phenylacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylacetohydrazide typically involves the condensation of 3,3-dimethyl-5-oxocyclohexanone with phenylacetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylacetohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N’-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylacetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A pyridinecarboxamide with similar structural features.

    N’-(3,3-dimethyl-5-oxocyclohexylidene)cyclohexanecarbohydrazide: Another compound with a similar cyclohexylidene structure.

Uniqueness

N’-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylacetohydrazide is unique due to its specific combination of a cyclohexylidene ring and a phenylacetohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

N-[(Z)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-2-phenylacetamide

InChI

InChI=1S/C16H20N2O2/c1-16(2)10-13(9-14(19)11-16)17-18-15(20)8-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,18,20)/b17-13+

InChI Key

DUGOTOLLAQSTLE-GHRIWEEISA-N

Isomeric SMILES

CC1(C/C(=N/NC(=O)CC2=CC=CC=C2)/CC(=O)C1)C

Canonical SMILES

CC1(CC(=NNC(=O)CC2=CC=CC=C2)CC(=O)C1)C

Origin of Product

United States

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